N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazolo-pyridine core, a furan moiety, and a dimethoxybenzyl substituent. The molecular formula is C19H20N4O4 with a molecular weight of 352.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₄O₄ |
Molecular Weight | 352.4 g/mol |
Structure | Complex (see figure) |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolo[5,4-c]pyridine have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain structural analogs exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the benzyl group or furan ring can significantly influence potency and selectivity against specific biological targets. For example, the introduction of electron-withdrawing groups on the benzyl moiety has been associated with enhanced anticancer activity.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Activity against Gram-positive bacteria | |
Bronchodilator | Potential for respiratory conditions |
Case Studies
- Anticancer Study : A study conducted on various thiazolo-pyridine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests significant potential for further development as an anticancer agent.
- Antimicrobial Evaluation : In vitro testing revealed that modifications in the furan component enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in improving therapeutic outcomes.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-16-4-3-13(9-17(16)29-2)10-22-21(27)25-7-5-15-18(11-25)31-20(23-15)24-19(26)14-6-8-30-12-14/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,22,27)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVUCHXRWSXBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.